tert-Butyl rosuvastatin
Overview
Description
Synthesis Analysis
The synthesis of tert-butyl rosuvastatin involves the conversion of tert-butyl (S)-6-chloro-5-hydroxy-3-oxohexanoate to tert-butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate using carbonyl reductase from Rhodosporidium toruloides. This process has been optimized through various methods, including whole cell biosynthesis in mono and biphasic media, which significantly enhances the biotransformation process, achieving high yields and enantiomeric excesses (Liu et al., 2018). Directed evolution of carbonyl reductase has further improved its activity, leading to efficient synthesis strategies (Liu et al., 2017).
Molecular Structure Analysis
The molecular structure of tert-butyl rosuvastatin, particularly the stereochemistry of the (3R,5S)-6-chloro-3,5-dihydroxyhexanoate intermediate, is critical for its activity as a statin precursor. The molecular mechanism studies of rosuvastatin interaction with human serum albumin using multi-spectroscopic and molecular modeling approaches provide insights into its molecular interactions, indicating strong binding and specificity (Afkham et al., 2021).
Chemical Reactions and Properties
The lactone pathway to statins, utilizing the Wittig reaction, represents a novel synthetic route for rosuvastatin synthesis. This method involves key steps such as Wittig coupling and one-pot deprotection and hydrolysis, showcasing the chemical reactions central to tert-butyl rosuvastatin's synthesis and highlighting its chemical properties (Časar et al., 2010).
Physical Properties Analysis
The physical properties of tert-butyl rosuvastatin and its intermediates, such as solubility, stability, and crystallinity, are crucial for its synthesis and application in drug manufacturing. However, detailed analysis specific to its physical properties is not directly mentioned in the sourced literature, suggesting a gap in the available research focused on these aspects.
Chemical Properties Analysis
tert-Butyl rosuvastatin's chemical properties, including reactivity, stability under various conditions, and interaction with other pharmaceutical agents, play a significant role in its effectiveness as a statin precursor. Studies on the synthesis and characterization of metal complexes of rosuvastatin offer insights into its chemical behavior and potential interactions, which are essential for understanding its mechanism of action and potential side reactions (Tabassum et al., 2017).
Scientific Research Applications
Enzymatic Synthesis : Tert-butyl (S)-6-chloro-5-hydroxy-3-oxohexanoate (S)-CHOH is synthesized enzymatically and is utilized in the production of cholesterol-lowering drugs, particularly atorvastatin and rosuvastatin. This synthesis highlights the importance of tert-Butyl rosuvastatin in creating effective medicinal compounds (He et al., 2015).
Synthesis of Medicine Rosuvastatin : It is also directly used in synthesizing medicine Rosuvastatin, indicating its vital role in drug development and pharmaceutical manufacturing processes (Zhou et al., 2017).
Chiral Intermediate : Tert-Butyl (3R,5S)6chloro3,5dihydroxyhexanoate is recognized as an important chiral intermediate for the synthesis of rosuvastatin. This compound's specific stereochemistry is crucial for the desired activity and efficacy of the resulting medication (Zhang et al., 2019).
Key Intermediate in Statin Synthesis : Serving as a key intermediate in both atorvastatin and rosuvastatin synthesis, tert-Butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate's role is pivotal in the creation of these widely used statins, which are essential in managing cholesterol levels (Liu et al., 2017).
Future Directions
The non-aqueous catalytic system of carbonyl reductase developed for the synthesis of tert-Butyl rosuvastatin represents a promising alternative for the efficient synthesis of (3R,5S)-CDHH . This work corroborates the valuable potential of carbonyl reductases in non-aqueous biosynthesis of chiral pharmaceuticals and fine chemicals .
properties
IUPAC Name |
tert-butyl (E,3R,5S)-7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-3,5-dihydroxyhept-6-enoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H36FN3O6S/c1-16(2)23-21(13-12-19(31)14-20(32)15-22(33)36-26(3,4)5)24(17-8-10-18(27)11-9-17)29-25(28-23)30(6)37(7,34)35/h8-13,16,19-20,31-32H,14-15H2,1-7H3/b13-12+/t19-,20-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJHZGLLGELSZAF-OKLSWEBGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC(=NC(=C1C=CC(CC(CC(=O)OC(C)(C)C)O)O)C2=CC=C(C=C2)F)N(C)S(=O)(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=NC(=NC(=C1/C=C/[C@H](C[C@H](CC(=O)OC(C)(C)C)O)O)C2=CC=C(C=C2)F)N(C)S(=O)(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H36FN3O6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10467120 | |
Record name | tert-Butyl rosuvastatin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10467120 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
537.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl rosuvastatin | |
CAS RN |
355806-00-7 | |
Record name | 1,1-Dimethylethyl (3R,5S,6E)-7-[4-(4-fluorophenyl)-6-(1-methylethyl)-2-[methyl(methylsulfonyl)amino]-5-pyrimidinyl]-3,5-dihydroxy-6-heptenoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=355806-00-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | tert-Butyl rosuvastatin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10467120 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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